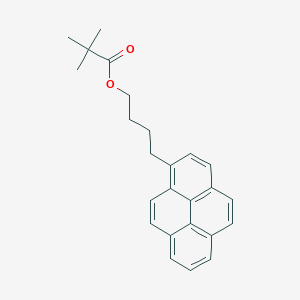![molecular formula C19H13ClO3 B14320246 (4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone CAS No. 103019-30-3](/img/structure/B14320246.png)
(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone is an organic compound with the molecular formula C19H13ClO3 It is a complex molecule featuring a chlorophenyl group and a hydroxyphenoxy group attached to a phenylmethanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-(2-hydroxyphenoxy)benzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorophenyl[2-(2-oxophenoxy)phenyl]methanone.
Reduction: Formation of (4-chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanol.
Substitution: Formation of compounds like (4-methoxyphenyl)[2-(2-hydroxyphenoxy)phenyl]methanone.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzophenone: Similar structure but lacks the hydroxyphenoxy group.
2-Hydroxy-4-chlorobenzophenone: Contains both hydroxy and chlorophenyl groups but in different positions.
4-Chloro-4’-hydroxybenzophenone: Similar but with the hydroxy group directly attached to the benzophenone core.
Uniqueness
(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone is unique due to the presence of both a hydroxyphenoxy group and a chlorophenyl group attached to a phenylmethanone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
103019-30-3 |
|---|---|
Fórmula molecular |
C19H13ClO3 |
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-[2-(2-hydroxyphenoxy)phenyl]methanone |
InChI |
InChI=1S/C19H13ClO3/c20-14-11-9-13(10-12-14)19(22)15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)21/h1-12,21H |
Clave InChI |
HSAGVTWVJFXXCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


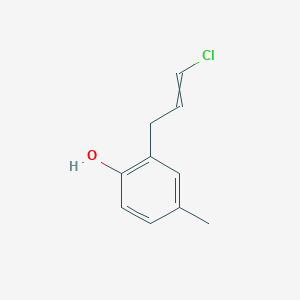
![1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride](/img/structure/B14320166.png)
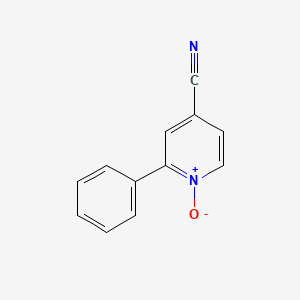
![1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14320186.png)
![4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14320191.png)
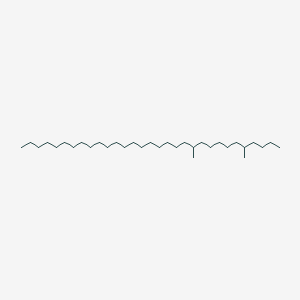
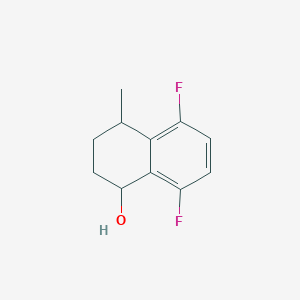
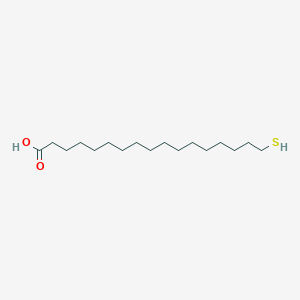
![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)
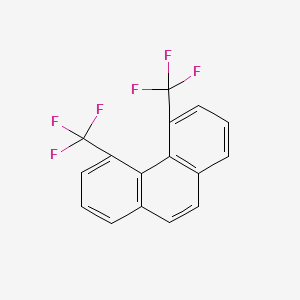
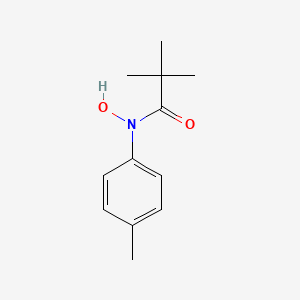
![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
